![molecular formula C13H15NO3S B2498503 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide CAS No. 2034493-22-4](/img/structure/B2498503.png)

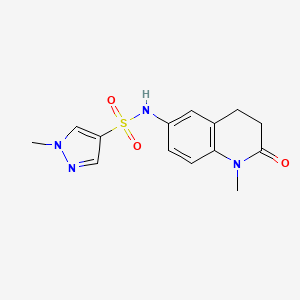

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

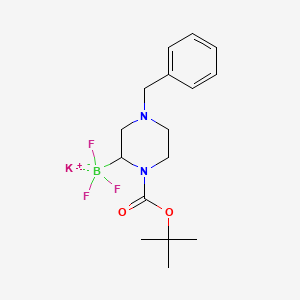

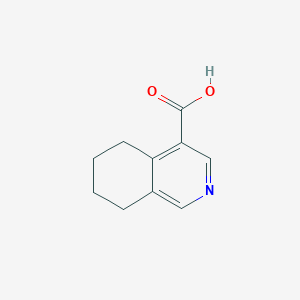

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide” is a complex organic compound. The compound contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a fused benzene and thiophene ring .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves several steps. One method involves the synthesis of thianaphthene-3-carboxaldehyde (also known as benzo[b]thiophene-3-carboxaldehyde) from 3-methyl-benzo[b]thiophene . This compound can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Other methods involve the use of Sonogashira coupling reaction or aryne reaction with alkynyl sulfides .Molecular Structure Analysis

The molecular structure of “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide” is complex and would require advanced techniques such as X-ray crystallography for precise determination .Chemical Reactions Analysis

Benzo[b]thiophene derivatives have been shown to undergo a variety of chemical reactions. For instance, they can participate in Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . They can also undergo aryne reactions with alkynyl sulfides .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Thiophenes, including our compound of interest, exhibit anti-inflammatory effects. Researchers have investigated their potential in managing inflammatory conditions by modulating cytokines, enzymes, and cellular pathways involved in inflammation .

Antifungal Activity

Thiophenes have demonstrated antifungal properties. They can inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic processes. Our compound may be explored as a potential antifungal agent .

Antioxidant Effects

Thiophenes possess antioxidant activity, which helps protect cells from oxidative stress. By scavenging free radicals, they contribute to overall cellular health. Investigating the antioxidant potential of our compound could yield valuable insights .

Anti-Cancer Research

Researchers have studied thiophenes for their potential as anti-cancer agents. These compounds may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. Our compound warrants investigation in this context .

Estrogen Receptor Modulation

Some thiophenes exhibit estrogen receptor modulating effects. These compounds can interact with estrogen receptors, affecting hormone-related processes. Understanding our compound’s impact on estrogen receptors could be relevant for hormone-related disorders .

Kinase Inhibition

Thiophenes have been investigated as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Our compound might show kinase inhibitory activity .

Additionally, it’s worth noting that commercially available drugs, such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine, also contain the thiophene nucleus .

Orientations Futures

The future directions for research on “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide” could involve further exploration of its therapeutic properties , as well as the development of new synthesis methods . It would also be interesting to investigate its potential applications in material science .

Mécanisme D'action

Target of Action

Benzothiophene derivatives have been found to have a wide range of biological activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Benzothiophene derivatives have been found to inhibit lipid peroxidation, act as potassium channel openers, topoisomerase inhibitors, and l1210 cell selectors . The compound might interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

These could potentially include pathways related to lipid metabolism, potassium ion transport, DNA replication, and cell proliferation .

Pharmacokinetics

Sulfur analogs of harmala alkaloids, which include benzothiophenes, have been found to have higher lipid solubility, shorter biological half-lives, and less bond to tissue than their nitrogen-containing analogs . These properties could potentially influence the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with benzothiophene derivatives, it’s likely that the compound could have various effects at the molecular and cellular level, potentially including alterations in lipid metabolism, ion transport, dna replication, and cell proliferation .

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-17-7-13(16)14-6-11(15)10-8-18-12-5-3-2-4-9(10)12/h2-5,8,11,15H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBSZBSRWJBJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2498429.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)